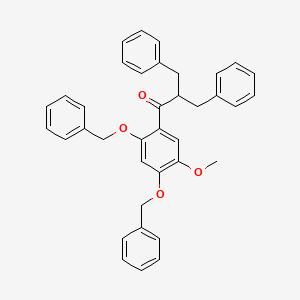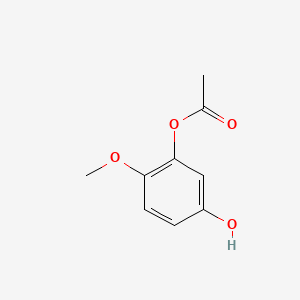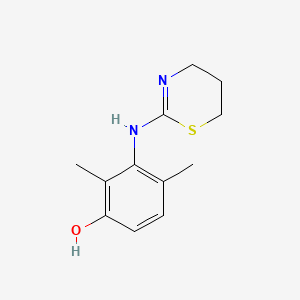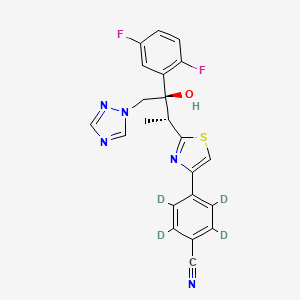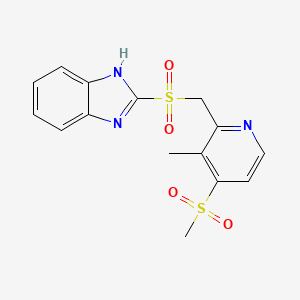
4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is a chemical compound with the molecular formula C15H15N3O4S2 and a molecular weight of 365.43 g/mol . It is a derivative of lansoprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone involves multiple steps, starting from the parent compound, lansoprazole. The key steps include:
Detrifluoroethoxylation: This step involves the removal of the trifluoroethoxy group from lansoprazole.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations. Specific details on the reagents and conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions
4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Various nucleophiles can substitute the sulfone group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the parent compound .
科学研究应用
4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard and in the synthesis of other complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of proton pump inhibitors.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
作用机制
The mechanism of action of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone involves its interaction with the proton pump in the stomach lining. It inhibits the H+/K+ ATPase enzyme, thereby reducing the production of gastric acid. This action is similar to that of lansoprazole, but the modifications in its structure may result in different pharmacokinetic properties .
相似化合物的比较
Similar Compounds
Lansoprazole: The parent compound, used widely as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness
4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is unique due to its specific modifications, which may offer different pharmacokinetic and pharmacodynamic profiles compared to other proton pump inhibitors. These differences can be crucial in research settings to understand the nuances of proton pump inhibition and to develop new therapeutic agents .
属性
IUPAC Name |
2-[(3-methyl-4-methylsulfonylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-10-13(16-8-7-14(10)23(2,19)20)9-24(21,22)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCSDGJNWMIXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B584069.png)
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-h]isoquinoline Hydrochloride](/img/new.no-structure.jpg)
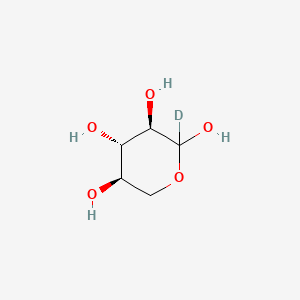
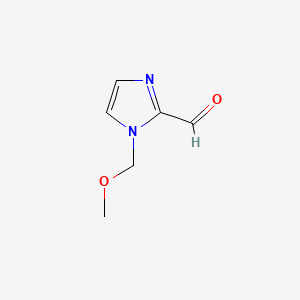
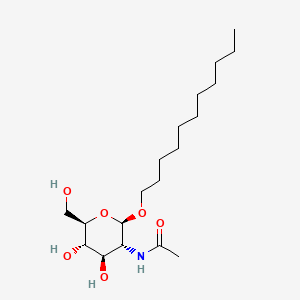
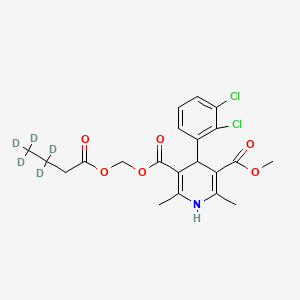
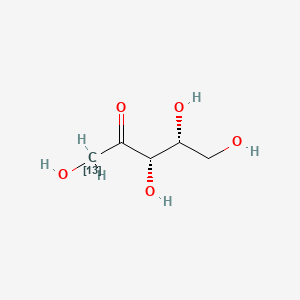
![D-[2-13C]xylulose](/img/structure/B584082.png)
